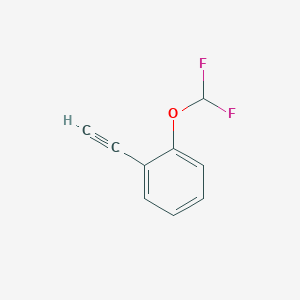

1-(Difluoromethoxy)-2-ethynylbenzene

Description

1-(Difluoromethoxy)-2-ethynylbenzene is an aromatic compound featuring a benzene ring substituted with a difluoromethoxy (–OCF₂H) group at the 1-position and an ethynyl (–C≡CH) group at the 2-position. Its molecular formula is C₉H₅F₂O, with a molecular weight of 170.14 g/mol (inferred from synthetic data in and structural analogs in ). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions for constructing heterocyclic frameworks. For instance, it reacts with (Z)-4-bromo-N-hydroxybenzimidoyl chloride to form 3-(4-bromophenyl)-5-(2-(difluoromethoxy)phenyl)isoxazole, a reaction facilitated by the ethynyl group’s participation in Huisgen 1,3-dipolar cycloaddition .

Commercial availability is confirmed by pricing data from CymitQuimica, with 1g priced at €301.00 .

Properties

IUPAC Name |

1-(difluoromethoxy)-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEAIJWQSPPMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342158-87-5 | |

| Record name | 2-(Difluoromethoxy)phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Ethynylation

A common approach to introducing the ethynyl group at the ortho position relative to the difluoromethoxy substituent is via Sonogashira-type coupling:

- Starting materials: 4-(Difluoromethoxy)-1-iodobenzene and 2-ethynylbenzene derivatives

- Catalysts: Pd(0) complexes such as dichlorobis(triphenylphosphine)palladium(II), CuI as a co-catalyst

- Base: Triethylamine or similar amines

- Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

- Temperature: Ambient to moderate heating (room temperature to 60 °C)

- Outcome: Formation of 1-(Difluoromethoxy)-2-ethynylbenzene with good yields

This method is supported by patent literature describing the coupling of ethynylbenzene compounds with difluoromethoxy-substituted aryl iodides under Pd/Cu catalysis to obtain the target compound or its analogs.

Difluoromethylation Techniques

The difluoromethoxy group can be introduced via difluoromethylation of phenolic precursors using novel difluorocarbene reagents:

- Reagents: Difluoromethyltri(n-butyl)ammonium chloride, which generates difluorocarbene species under basic conditions

- Base: Sodium hydride (NaH) to deprotonate phenols and activate the reagent

- Solvent: Acetonitrile preferred over THF or DMF for higher yields

- Reaction Time: Short, typically 0.5 to 1 hour at room temperature or slightly lower temperatures

- Mechanism: Difluorocarbene generated in situ reacts with phenolate anions to form difluoromethoxy ethers

- Yields: Moderate to excellent, often exceeding 80% in optimized conditions

This method provides an efficient route to difluoromethoxylated aromatic intermediates, which can then be further functionalized.

Detailed Stepwise Synthesis Example

| Step | Reaction | Reagents & Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Difluoromethylation of phenol derivative | Phenol + difluoromethyltri(n-butyl)ammonium chloride + NaH, in acetonitrile, 0.5-1 h, RT | Formation of 4-(Difluoromethoxy)phenol intermediate |

| 2 | Conversion to aryl iodide | Iodination of difluoromethoxyphenol (standard iodination methods) | 4-(Difluoromethoxy)-1-iodobenzene |

| 3 | Sonogashira coupling | 4-(Difluoromethoxy)-1-iodobenzene + 2-ethynylbenzene, Pd catalyst, CuI, triethylamine, DMSO, RT to 60 °C | This compound |

Analytical and Purification Techniques

- NMR Spectroscopy: Proton NMR at 300-400 MHz confirms the presence of ethynyl and difluoromethoxy groups, with characteristic chemical shifts and coupling constants.

- Mass Spectrometry: Confirms molecular weight and purity.

- Chromatography: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures to isolate pure product.

- Crystallography: X-ray crystallography data available for related compounds to confirm structural integrity.

Research Findings and Optimization Notes

- Solvent Effects: Acetonitrile is superior for difluoromethylation reactions compared to THF and DMF, improving yields.

- Base Selection: Sodium hydride is effective for generating phenolate anions and activating difluorocarbene reagents.

- Catalyst Loading: Low palladium catalyst loadings (~1-5 mol%) with copper iodide co-catalyst optimize coupling efficiency.

- Temperature Control: Mild temperatures prevent side reactions and degradation of sensitive fluorinated groups.

- Reagent Stoichiometry: Using slight excess (1.2 equivalents) of difluoromethylation reagent ensures high conversion without waste.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield Range |

|---|---|---|---|---|---|---|

| Difluoromethylation | Difluoromethyltri(n-butyl)ammonium chloride, Phenol | NaH | Acetonitrile | 5 °C to RT | 0.5–1 h | 70–90% |

| Iodination | Standard iodinating agents (e.g., I2, iodinating reagents) | — | Suitable organic solvent | RT | Several hours | Moderate to high |

| Sonogashira Coupling | 4-(Difluoromethoxy)-1-iodobenzene + 2-ethynylbenzene | Pd(PPh3)2Cl2, CuI, TEA | DMSO or THF | RT to 60 °C | Several hours | 60–85% |

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2-ethynylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of difluoromethoxybenzaldehyde.

Reduction: Formation of 1-(Difluoromethoxy)-2-ethylbenzene.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(Difluoromethoxy)-2-ethynylbenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-ethynylbenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The difluoromethoxy group in this compound is strongly electron-withdrawing due to fluorine’s electronegativity, which polarizes the benzene ring and enhances electrophilic substitution at specific positions. In contrast, 1-(tert-Butyl)-2-ethynylbenzene () features a bulky, electron-donating tert-butyl group, directing reactions to the ethynyl-substituted position .

- 1-(Dimethoxymethyl)-2-fluorobenzene () contains a fluorinated acetal group, offering stability under acidic conditions but lower reactivity in cross-coupling reactions compared to ethynyl or bromo substituents .

Ethynyl Group Reactivity :

Physicochemical and Commercial Properties

- Solubility and Stability: this compound’s liquid state (inferred from analogs in ) suggests moderate polarity, while 1-(difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene () is explicitly noted as a liquid with room-temperature storage . 1-(1-Bromoethyl)-2-(difluoromethoxy)benzene () is a solid (MW 251.07 g/mol) requiring controlled storage, highlighting the impact of bromine on physical state .

Cost and Availability :

- This compound is significantly more expensive (€301.00/g) than analogs like 2-Ethoxy-6-fluoro-benzonitrile (€20.00/g, ), reflecting its specialized synthetic utility .

Biological Activity

Overview

1-(Difluoromethoxy)-2-ethynylbenzene, with the CAS number 1342158-87-5, is a compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzene ring substituted with a difluoromethoxy group and an ethynyl group. This structural configuration may influence its interaction with biological targets and its overall pharmacological profile.

Target Interaction

This compound is hypothesized to interact with various molecular targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The difluoromethoxy group may enhance the compound's lipophilicity, facilitating better membrane penetration and target engagement.

Biochemical Pathways

The compound's interaction with biological targets can modulate several biochemical pathways. Preliminary studies suggest that it may influence pathways related to oxidative stress and apoptosis, potentially making it relevant in cancer research.

Case Study 1: Anticancer Efficacy

In a recent study focusing on the cytotoxic effects of difluoromethoxy-substituted compounds, researchers found that this compound exhibited significant inhibition of cell growth in MIA PaCa-2 pancreatic cancer cells. The study reported an IC50 value of approximately 15 µM, indicating moderate potency compared to other known anticancer agents .

Case Study 2: Mechanistic Insights

A mechanistic study investigated the pathways affected by this compound. Results indicated that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oncology .

Research Findings

| Study | Focus | Findings | IC50 Value |

|---|---|---|---|

| Study A | Anticancer | Inhibition of MIA PaCa-2 cells | 15 µM |

| Study B | Mechanism | Induction of apoptosis via ROS generation | N/A |

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound are sparse, the presence of difluoromethoxy groups generally enhances metabolic stability and bioavailability. Toxicological studies are necessary to evaluate its safety profile comprehensively, particularly regarding off-target effects.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 1-(difluoromethoxy)-2-ethynylbenzene, and how can reaction intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible approach includes:

Introduction of the difluoromethoxy group : Use nucleophilic aromatic substitution (SNAr) with a phenol derivative and a fluorinating agent (e.g., Selectfluor® or DAST) to install the -OCF₂H group .

Ethynylation at the ortho position : Employ Sonogashira coupling or direct dehydrohalogenation of a bromo/iodo precursor using a palladium catalyst and a terminal alkyne .

Characterization :

- NMR spectroscopy : NMR to confirm difluoromethoxy substitution ( to ppm for -OCF₂H) and NMR to identify the ethynyl carbon ( ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. Q2. How can the stability of this compound be assessed under varying experimental conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to detect decomposition thresholds .

- Hydrolytic stability : Incubate the compound in aqueous buffers (pH 3–10) at 25°C and 50°C, monitoring degradation via HPLC or NMR .

- Light sensitivity : Expose to UV-Vis light (254–365 nm) and track changes in UV absorption spectra .

Key Findings : - The difluoromethoxy group is prone to hydrolysis under acidic conditions, while the ethynyl group may oxidize in the presence of light or oxygen .

Advanced Research Questions

Q. Q3. What mechanistic insights explain competing pathways in the synthesis of this compound?

Methodological Answer:

- Competing fluorination pathways : Kinetic studies using NMR can differentiate between mono- and di-fluorination intermediates. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict regioselectivity during SNAr reactions .

- Ethynylation side reactions : Monitor byproducts (e.g., homocoupled alkynes) via GC-MS. Adjust catalyst loading (PdCl₂(PPh₃)₂/CuI) and reaction time to suppress Glaser coupling .

Q. Q4. How does the electronic nature of the difluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effect : The -OCF₂H group reduces electron density on the benzene ring, as shown by Hammett substituent constants (). This enhances electrophilic substitution at the para position but slows oxidative addition in Pd-catalyzed couplings .

- Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) in Suzuki-Miyaura couplings. Use cyclic voltammetry to quantify electronic effects on redox potentials .

Q. Q5. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) based on the compound’s electrostatic potential surface (EPS) .

- QSAR modeling : Train models with descriptors like logP, polar surface area (PSA), and Fukui indices to predict cytotoxicity or antimicrobial activity .

Q. Q6. How can contradictory spectral data for this compound be resolved?

Methodological Answer:

- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or trace impurities.

- Purification : Re-crystallize from hexane/ethyl acetate and re-acquire spectra in deuterated DMSO .

- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening .

Safety and Handling

Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Waste disposal : Collect halogenated waste separately in amber glass containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Hazard mitigation : The compound is flammable (UN 1993, Class 3). Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.